(S)-Norfluoxetine Is 20- to 22-Fold More Potent at SERT Than (R)-Norfluoxetine: Why Enantiomeric Purity of the Internal Standard Matters
The (S)-enantiomer of norfluoxetine—the target analyte that (S)-Norfluoxetine-d5(Phenyl-d5) is designed to quantify—is 20- to 22-fold more potent than the (R)-enantiomer at inhibiting serotonin (5-HT) uptake. Specifically, (S)-norfluoxetine inhibits [3H]5-HT uptake with a pKi of 7.86 (Ki ≈ 14 nM) and binds to [3H]paroxetine-labeled SERT sites with a pKi of 8.88 (Ki ≈ 1.3 nM), whereas (R)-norfluoxetine is 22-fold and 20-fold less potent, respectively [1]. In vivo, (S)-norfluoxetine blocked p-chloroamphetamine-induced serotonin depletion with an ED50 of 3.8 mg/kg i.p. in rats (ED50 0.82 mg/kg i.p. in mice), while (R)-norfluoxetine required ED50 >20 mg/kg i.p. in rats (ED50 8.3 mg/kg i.p. in mice) [2]. A racemic internal standard cannot discriminate these potency differences during MRM-based quantification, introducing systematic bias in enantioselective pharmacokinetic studies.
| Evidence Dimension | Serotonin transporter (SERT) inhibitory potency — in vitro [3H]5-HT uptake inhibition |
|---|---|
| Target Compound Data | (S)-Norfluoxetine: pKi = 7.86 (Ki ≈ 14 nM) |
| Comparator Or Baseline | (R)-Norfluoxetine: ~22-fold less potent (estimated Ki ≈ 308 nM) |
| Quantified Difference | 22-fold greater potency for (S)-enantiomer |
| Conditions | Rat brain synaptosomal [3H]5-HT uptake assay; Wong et al. 1993 |
Why This Matters
Any internal standard containing (R)-norfluoxetine-d5 or racemic norfluoxetine-d5 introduces an analyte that is pharmacologically distinct from the (S)-target, compromising the validity of enantioselective quantification in PK/PD and drug-drug interaction studies.
- [1] Wong DT, Bymaster FP, Reid LR, Mayle DA, Krushinski JH, Robertson DW. Norfluoxetine Enantiomers as Inhibitors of Serotonin Uptake in Rat Brain. Neuropsychopharmacology. 1993;8:337-344. doi:10.1038/npp.1993.33 View Source
- [2] Fuller RW, Snoddy HD, Krushinski JH, Robertson DW. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo. Neuropharmacology. 1992;31(10):997-1000. doi:10.1016/0028-3908(92)90100-4 View Source
